N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a [2,3'-bifuran]-5-ylmethyl substituent.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPKCNMWLMIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with a bifuran derivative under appropriate conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 2,6-difluorobenzamide scaffold is common in agrochemicals and pharmaceuticals. Key structural variations among analogs include:
Physicochemical and Regulatory Properties
- This compound: No direct data on solubility or stability. The bifuran group may reduce water solubility compared to pyridine or urea analogs.
- Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Classified as a UN3082 hazardous substance (marine pollutant) with environmental persistence .
- Lufenuron: Similar difluorobenzamide structure with a trifluoromethylphenoxy group; used as an insecticide with low mammalian toxicity .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bifuran moiety and a difluorobenzamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its IUPAC name. The presence of the bifuran structure contributes to its unique chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Melting Point | Data not available |
| Solubility | Data not available |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
- Receptor Modulation : The bifuran moiety allows for π-π stacking interactions with receptor sites on proteins, enhancing binding affinity.
- Cell Signaling Interference : By altering the activity of signaling molecules, it may influence cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains and fungi:
- Bacterial Activity : The compound exhibited moderate antibacterial activity against Gram-positive bacteria.
- Fungal Activity : In vitro assays demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., breast cancer and leukemia) indicated that this compound could inhibit cell growth and induce apoptosis.
- Mechanistic Insights : The observed anticancer effects are likely due to the compound's ability to disrupt cell cycle progression and promote programmed cell death.
Case Studies
- Study on Antibacterial Activity :
- Researchers tested this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus at a concentration of 100 µg/mL.
- Anticancer Efficacy :
- In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
Research Findings Summary
The biological activity of this compound is supported by various research findings:
| Study Type | Findings |
|---|---|
| Antibacterial Assays | Moderate activity against Gram-positive bacteria |
| Antifungal Assays | Effective against Candida albicans |
| Cancer Cell Studies | Induced apoptosis in MCF-7 cells |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/DMT-NMM | |
| Solvent | DMF, THF | |
| Reaction Time | 1–3 hours (microwave) | |
| Purification | Column chromatography |
Q. Table 2: Biological Screening Recommendations
| Assay Type | Target | Positive Control |
|---|---|---|
| Antifungal | Candida albicans | Fluconazole |
| Cytotoxicity | MCF-7 cells | Doxorubicin |
| Kinase Inhibition | EGFR | Erlotinib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
